4,4'-Dihydroxy-2,2'-bipyridine

説明

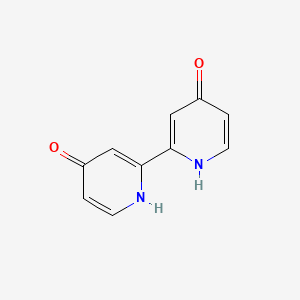

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDFNETXVFHWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C2=CC(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472808 | |

| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90770-88-0 | |

| Record name | 4,4'-DIHYDROXY-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Derivatization Strategies for 4,4 Dihydroxy 2,2 Bipyridine

Established Synthetic Routes to 4,4'-Dihydroxy-2,2'-bipyridine

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the modification of a pre-existing bipyridine scaffold. These methods include direct hydroxylation, pathways involving N-alkylation and reduction, and the oxidation of specifically substituted precursors.

Hydroxylation Approaches from 2,2'-Bipyridine (B1663995) Precursors

Direct hydroxylation of the unsubstituted 2,2'-bipyridine ring at the 4,4'-positions is challenging. Therefore, multi-step strategies are commonly employed. A prevalent method involves the N-oxidation of 2,2'-bipyridine to form 2,2'-bipyridine-N,N'-dioxide. This intermediate activates the pyridine (B92270) rings, facilitating subsequent reactions. For instance, the N,N'-dioxide can be converted into halogenated derivatives like 4,4'-dichloro-2,2'-bipyridine. These halo-substituted bipyridines are then susceptible to nucleophilic substitution with a hydroxide (B78521) source to yield the target this compound. This pathway leverages the altered reactivity of the bipyridine core upon N-oxidation.

Another key precursor is 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide, which can be synthesized by the nitration of 2,2'-bipyridine-N,N'-dioxide. scielo.br This dinitro compound serves as a versatile starting material for various 4,4'-substituted bipyridines, including amino and, subsequently, hydroxyl derivatives. scielo.brbiosynth.com

N-Alkylation and Subsequent Reduction Pathways

The synthesis of this compound can also be conceptualized through pathways involving the formation of pyridone structures, which are tautomers of hydroxypyridines. In a general sense, this involves the N-alkylation of the pyridine nitrogen atoms to form a bis-pyridinium salt. This activation facilitates oxidation at the 4 and 4' positions. Subsequent removal of the alkyl groups on the nitrogen atoms would yield the dihydroxy (or dipyridone) final product. While less common for this specific bipyridine, N-alkylation is a known strategy to modify the electronic properties and reactivity of bipyridine systems. researchgate.net

Oxidation of Substituted Bipyridine Derivatives

A highly effective and widely used route to this compound involves the chemical transformation of an alkoxy-substituted precursor. The synthesis often begins with 4,4'-dimethoxy-2,2'-bipyridine (B102126). This methoxy-substituted variant can be prepared through various coupling methods. The crucial step is the demethylation of 4,4'-dimethoxy-2,2'-bipyridine to yield the dihydroxy compound. beilstein-journals.orgbeilstein-journals.org This ether cleavage is typically achieved by refluxing with a strong acid, such as 48% hydrobromic acid (HBr) in a solvent like glacial acetic acid. smolecule.com This method is advantageous as it often proceeds with high yield and provides a direct route to the desired product from a stable, accessible precursor. smolecule.comru.nl

Similarly, other substituted bipyridines can serve as starting points. For example, 4,4'-dimethyl-2,2'-bipyridine (B75555) can be oxidized to 4,4'-dicarboxy-2,2'-bipyridine. scielo.br While not a direct route, this dicarboxy derivative is a key intermediate that can be converted to other functional groups, highlighting the strategy of modifying existing substituents to achieve the desired hydroxylation. scielo.br

Table 1: Comparison of Synthetic Precursors for this compound

| Precursor | Intermediate(s) | Key Transformation | Common Reagents | Reference(s) |

|---|---|---|---|---|

| 2,2'-Bipyridine | 2,2'-Bipyridine-N,N'-dioxide, 4,4'-Dichloro-2,2'-bipyridine | N-Oxidation, Halogenation, Nucleophilic Substitution | m-CPBA, POCl₃, NaOH | biosynth.com |

| 4,4'-Dimethoxy-2,2'-bipyridine | None | Demethylation (Ether Cleavage) | HBr, Acetic Acid | smolecule.comru.nlgoogle.com |

| 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicarboxy-2,2'-bipyridine | Side-chain Oxidation | KMnO₄, Dichromate | scielo.br |

Functionalization and Derivatization of the this compound Core

The this compound molecule is not just a synthetic target but also a versatile platform for creating more complex structures with tailored properties. The hydroxyl groups and the bipyridine ring system offer multiple sites for further chemical modification.

Introduction of Additional Substituents

The hydroxyl groups of this compound are reactive sites for introducing a wide array of functional moieties. A notable example is the synthesis of dendritic ligands, where the dihydroxy core is coupled with poly(aryl ether) dendrons. This functionalization dramatically increases the molecular size and can be used to create recyclable catalysts.

The core can also be modified through reactions on the pyridine rings themselves before the final dihydroxy state is achieved. For example, bromo-functionalization of dihydroxy-bipyridine species allows for subsequent palladium-catalyzed reactions, such as connecting alkyne-tethered functional groups like Bodipy or terpyridine. nih.gov Furthermore, the dihydroxy bipyridine itself acts as a ligand, coordinating with various metal centers like osmium and ruthenium to form complex structures. google.comacs.org These complexes often exhibit unique photophysical and electrochemical properties.

Synthesis of Chiral 4,4'-Bipyridine (B149096) Derivatives

While many bipyridine ligands are achiral, the development of chiral derivatives is of great interest for applications in asymmetric catalysis and materials science. mdpi.com For 4,4'-bipyridine systems, chirality can be introduced through atropisomerism. researchgate.netmdpi.com This occurs when rotation around the single bond connecting the two pyridine rings (the C2-C2' bond) is hindered by the presence of bulky substituents at the positions adjacent to the inter-ring bond (the 3, 3', 5, and 5' positions).

By introducing sufficiently large groups onto the this compound framework, it is possible to create stable, non-interconverting enantiomers. The synthesis of such molecules can be approached by building the bipyridine from chiral precursors or by resolving a racemic mixture of the atropisomeric derivative. researchgate.net Desymmetrization of a symmetrical precursor is another advanced strategy. mdpi.com For instance, selective N-oxidation of one pyridine ring in a symmetrically substituted bipyridine can lead to non-symmetrical intermediates, which can then be functionalized to create a chiral, atropisomeric final product. mdpi.com The development of chiral variants of this compound opens pathways to novel enantioselective catalysts and chiral sensors.

Modular "Click" Chemistry Approaches to Triazole-Substituted Bipyridines

The functionalization of the 2,2'-bipyridine (bpy) core using modular "click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), represents a highly efficient and versatile strategy for creating complex and tailored ligands. scispace.commdpi.com This approach allows for the covalent linking of diverse molecular fragments to the bipyridine scaffold with high yields and regioselectivity, generating 1,4-disubstituted 1,2,3-triazole rings. mdpi.combeilstein-journals.org The resulting triazole ring is not merely a passive linker; it can actively participate in metal coordination and influence the electronic properties of the final construct. frontiersin.org

The synthesis of triazole-substituted bipyridines hinges on the preparation of bipyridine precursors bearing either azide (B81097) or alkyne functionalities. For derivatization at the 4,4'-positions, key intermediates such as 4,4'-diethinyl-2,2'-bipyridine and 4,4'-diazido-2,2'-bipyridine are synthesized. researchgate.net These precursors can then be reacted with a wide array of complementary organic azides or terminal alkynes to generate a library of triazole-substituted bipyridines. nih.gov This modularity is a cornerstone of click chemistry, enabling the straightforward introduction of various functional groups. chemistryviews.orgrsc.org

Research has shown that the reactivity of these precursors can vary; for instance, 4,4'-diazido-2,2'-bipyridine has been reported to be unreactive in CuAAC reactions until it is converted to its corresponding N,N'-dioxide, which then affords the desired cycloaddition product. researchgate.net The CuAAC reaction itself is typically carried out under mild conditions, often using a copper(I) source generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or using a Cu(I) salt directly. beilstein-journals.orgnih.gov

While direct "click" functionalization of this compound is not extensively documented, this modular strategy is readily adaptable. A typical synthetic route would involve the protection of the hydroxyl groups (e.g., as methoxy (B1213986) or other suitable ethers) prior to the introduction and reaction of the azide or alkyne handles. Subsequent deprotection would then yield the desired triazole-substituted this compound derivative. This multi-step process, combining protection, click reaction, and deprotection, allows for the precise and high-yield synthesis of complex, functionalized dihydroxy-bipyridine ligands.

| Bipyridine Precursor | Reactant | Copper Source | Reducing Agent / Ligand | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| β-azidotetraphenylporphyrin | Arylalkynes | CuSO₄·5H₂O | Ascorbic Acid | DMF | 50 °C | 65-95% | nih.gov |

| 1,3-butadiyne | Organic Azides | CuI | 2,4-Lutidine | Acetonitrile | Not Specified | Good | beilstein-journals.org |

| Azidomethane | Ethynylbenzene | CuBr | PMDTA | THF | Not Specified | 43% | scispace.com |

| Zinc(II) tetraazidoporphyrin | Tetraalkyne | Cu(MeCN)₄PF₆ | Triethylamine | DMF | 70 °C | 14% | nih.gov |

Characterization Techniques for Novel this compound Constructs

The structural verification and physicochemical characterization of novel this compound constructs, including their triazole-substituted derivatives and corresponding metal complexes, rely on a suite of modern analytical techniques. These methods provide definitive evidence of molecular structure, purity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for structural elucidation in solution. dcu.ie For triazole-substituted bipyridines, ¹H NMR is used to identify the characteristic singlet signal for the triazole ring proton (H5), which typically appears in the downfield region of 8.00–8.75 ppm. mdpi.comnih.gov The signals corresponding to the protons on the bipyridine rings are also diagnostic, with their chemical shifts providing information about the substitution pattern and electronic environment. nih.gov ¹³C NMR spectroscopy complements this by identifying the carbon signals of the triazole ring (C4 and C5), which resonate at approximately 139–149 ppm and 122–128 ppm, respectively, confirming the formation of the 1,4-disubstituted isomer. mdpi.com

Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is indispensable for confirming the molecular weight of the synthesized compounds. acs.org It provides the mass-to-charge ratio (m/z) of the molecular ion, allowing for unambiguous verification of the product's identity and composition, including for large metallomacrocycles. acs.org

X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. dcu.iemdpi.com This technique is crucial for confirming the connectivity of the triazole linkage, determining the conformation of the bipyridine ligand, and analyzing the coordination geometry, bond lengths, and bond angles in metal complexes. mdpi.comunifi.it

Spectroscopic Methods such as Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy provide additional critical data. FTIR is used to identify characteristic vibrational frequencies of functional groups, such as the O-H stretch of the hydroxyl groups and the C=N and N=N stretches associated with the pyridine and triazole rings. mdpi.com UV-Vis spectroscopy reveals the electronic properties of the compounds, including π-π* transitions within the aromatic systems and any metal-to-ligand charge transfer (MLCT) bands that arise upon coordination to a metal center. acs.org

| Technique | Information Obtained | Typical Findings for Triazole-Bipyridine Derivatives |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environment, molecular connectivity, and purity. | - Singlet for triazole H5 proton (δ 8.00-8.75 ppm). mdpi.comnih.gov |

| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment. | - Signals for triazole C4 and C5 carbons. mdpi.com |

| Mass Spectrometry (ESI-MS) | Molecular weight and elemental composition (HRMS). | - Confirmation of expected molecular ion peak [M+H]⁺. scispace.comacs.org |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | - Unambiguous confirmation of ligand structure.

|

| FTIR Spectroscopy | Presence of specific functional groups. | - O-H stretching for hydroxyl groups.

|

| UV-Vis Spectroscopy | Electronic transitions and properties. | - Ligand-centered π-π* transitions.

|

Coordination Chemistry of 4,4 Dihydroxy 2,2 Bipyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes of 4,4'-Dihydroxy-2,2'-bipyridine

The design of this compound as a ligand is centered around its bipyridyl core and the functional hydroxyl groups. These features allow for multiple modes of interaction with metal centers, leading to complexes with tunable properties.

As a derivative of 2,2'-bipyridine (B1663995), this compound typically acts as a bidentate chelating ligand. researchgate.net The two nitrogen atoms of the pyridine (B92270) rings coordinate to a metal center, forming a stable five-membered chelate ring. This mode of coordination is a fundamental characteristic of bipyridyl ligands and is the primary way it binds to metal ions, forming the backbone of the resulting complex.

A key feature of this compound is its pH-dependent coordination behavior. iucr.org The acidity of the hydroxyl protons allows for deprotonation to occur as the pH of the medium increases. nih.govugr.es Upon deprotonation, the hydroxyl groups are converted to anionic phenolate (B1203915) groups (-O⁻), which are significantly stronger electron donors than the neutral hydroxyl groups. iucr.orgmdpi.com This enhanced electron-donating ability has profound effects on the electronic structure of the metal complex.

For instance, in ruthenium complexes, deprotonation leads to a substantial increase in electron donation to the metal center. iucr.org This change affects the redox potential of the metal, making it easier to oxidize. ugr.es In a [Ru(bpy)₂(this compound)]²⁺ complex, two distinct deprotonations were observed with pKa values of 2.7 and 5.8. nih.gov Similarly, for an iridium complex, the pKa was measured to be 4.4. ugr.es This pH-switchable electronic property is a central principle in the design of "smart" catalysts and materials whose activity can be controlled by the pH of the environment. nih.gov

| Complex | pKa1 | pKa2 | Reference |

| [Ru(bpy)₂(this compound)]²⁺ | 2.7 | 5.8 | nih.gov |

| [Cp*Ir(this compound)Cl]Cl | 4.4 | - | ugr.es |

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are often characterized using a variety of spectroscopic and analytical techniques, including single-crystal X-ray diffraction.

A wide range of transition metal complexes featuring the this compound ligand have been synthesized and studied.

Ruthenium (Ru): Ruthenium complexes of this ligand are among the most extensively studied. iucr.orgnih.govugr.es Syntheses of complexes like [Ru(bpy)₂(this compound)]²⁺ and [Ru(this compound)₃]²⁺ have been reported. nih.govugr.es These complexes exhibit interesting photophysical and electrochemical properties that are highly dependent on the protonation state of the hydroxyl groups. iucr.orgugr.es For example, the Ru(III/II) redox couple in [Ru(bpy(OH)₂)₃]²⁺ shifts by a remarkable 1.43 V to a lower energy upon deprotonation. ugr.es

Cobalt (Co): Cobalt(III) complexes with this compound have been prepared and characterized. mdpi.com These complexes, such as those with a pentamethylcyclopentadienyl (Cp*) ancillary ligand, have been investigated for their catalytic activity, which is enhanced by the electron-donating properties of the deprotonated ligand in neutral or basic solutions. mdpi.com

Copper (Cu): Copper(II) complexes incorporating this compound have been synthesized. Research has also been conducted on Cu(II) complexes with related ancillary ligands, exploring their structural diversity and potential applications.

Zinc (Zn): The synthesis and structural properties of zinc(II) complexes with this compound and its derivatives have been reported. These studies often focus on how the substituents on the bipyridine ligand influence the final structure and supramolecular organization of the complexes.

Iridium (Ir): Iridium complexes with this ligand have shown significant promise in catalysis. ugr.esnih.gov For example, [Cp*Ir(this compound)Cl]Cl has been used as a precatalyst for water oxidation. ugr.es The catalytic activity of these iridium complexes is dramatically enhanced upon deprotonation of the ligand under basic conditions, with turnover frequencies increasing by over 1000 times compared to unsubstituted analogues in transfer hydrogenation reactions. nih.gov

Rhenium (Re): Rhenium(I) tricarbonyl complexes, such as fac-[Re(this compound)(CO)₃Cl], have been prepared. These complexes are of interest as potential electrocatalysts for the reduction of carbon dioxide (CO₂). The proton-responsive nature of the ligand allows for modulation of the catalytic properties. arkat-usa.org

Silver (Ag): While complexes of silver with various bipyridine derivatives are known, specific and detailed reports on the synthesis and crystallographic analysis of silver complexes with this compound are limited in the reviewed literature.

Ruthenium Complexes: The crystal structures of both the protonated and deprotonated forms of [Ru(bpy)₂(this compound)]²⁺ have been determined. nih.gov A key finding from the structural data is the shortening of the C-O bond lengths in the dihydroxy-bipyridine ligand upon deprotonation, indicating that the bond gains double-bond character. nih.gov

Iridium and Cobalt Complexes: Iridium and cobalt complexes containing the this compound ligand have also been characterized by X-ray crystallography. ugr.esmdpi.com These structural studies confirm the coordination of the ligand to the metal center and provide insights into the geometry of the complexes, which is often a distorted octahedron.

Rhenium Complexes: The crystal structure of fac-[Re(this compound)(CO)₃Cl] has been reported, confirming its facial geometry.

Zinc and Copper Complexes: Structural characterization of Co(III), Cu(II), and Zn(II) complexes with this compound has been performed, providing details on their molecular structures. For instance, the analysis of zinc complexes with related substituted bipyridines reveals how different functional groups can lead to substantial differences in stoichiometry and supramolecular organization.

| Metal | Complex Example | Key Structural Feature | Reference |

| Ru | [Ru(bpy)₂(this compound)]²⁺ | Shortening of C-O bond upon deprotonation | nih.gov |

| Ir | [CpIr(6,6'-dihydroxy-2,2'-bipyridine)Cl]·B(ArF)₄ | Distorted octahedral geometry | ugr.es |

| Co | [CpCo(this compound-2H⁺)(OH₂)] | Characterized by X-ray crystallography | mdpi.com |

| Re | fac-[Re(this compound)(CO)₃Cl] | Facial coordination of carbonyl ligands | |

| Zn | Zn(4,4'-bis(methoxy)-2,2'-bipyridine)₃₂ | Octahedral complex |

Influence of Metal Oxidation State on Ligand Properties

The oxidation state of the central metal ion in a complex with this compound (dhbpy) significantly alters the ligand's electronic and redox properties. This is particularly evident in ruthenium complexes, where the transition from Ru(II) to Ru(III) induces notable changes.

In a complex such as [Ru(bpy)₂(dhbpy)]²⁺ (where bpy is 2,2'-bipyridine), the dhbpy ligand's redox behavior is dependent on both its protonation state and the metal's oxidation state. nih.gov When the ligand is in its protonated dihydroxy form, it undergoes irreversible reduction processes. nih.govresearchgate.net However, upon deprotonation, these reduction waves are no longer observed; instead, new irreversible oxidation processes associated with the now electron-rich ligand appear. nih.govresearchgate.net

Upon oxidation from Ru(II) to Ru(III), the characteristic Metal-to-Ligand Charge Transfer (MLCT) bands in the electronic spectrum disappear, and new, low-energy bands emerge. rsc.org Density Functional Theory (DFT) calculations suggest that these new bands in the Ru(III) species correspond to numerous new transition types, highlighting a significant reorganization of the complex's electronic structure upon changing the metal's oxidation state. rsc.org

Electronic Structure and Protonation Effects in Metal Complexes

The electronic structure of metal complexes containing this compound is profoundly sensitive to the protonation state of the ligand's hydroxyl groups. Deprotonation acts as an electronic switch, dramatically altering the spectroscopic and redox properties of the entire molecule.

Spectroscopic Characterization of Protonated and Deprotonated Forms

The protonation state of the dhbpy ligand leads to distinct spectroscopic signatures. In its fully protonated form, a complex like [Ru(bpy)₂(dhbpy)]²⁺ exhibits a UV/Visible absorption spectrum that is very similar to the well-studied [Ru(bpy)₃]²⁺, characterized by prominent MLCT bands. nih.govresearchgate.net

The acidity of the hydroxyl protons can be quantified by pKₐ values. For [Ru(bpy)₂(dhbpy)]²⁺, two separate deprotonation events are observed with pKₐ values of 2.7 and 5.8. nih.govresearchgate.net The spectral changes upon deprotonation are significant. The absorption spectrum of the deprotonated complex becomes heavily dependent on the solvent, and the clear MLCT features of the protonated form are replaced by a new absorption manifold. nih.govresearchgate.net This shift is a direct result of the enhanced electron-donating ability of the deprotonated phenolate groups. rsc.org

| Complex State | pKₐ₁ | pKₐ₂ | Spectroscopic Features |

| Protonated [Ru(bpy)₂(dhbpy)]²⁺ | 2.7 nih.govresearchgate.net | 5.8 nih.govresearchgate.net | Characteristic MLCT bands, similar to [Ru(bpy)₃]²⁺. nih.govresearchgate.net |

| Deprotonated [Ru(bpy)₂(dbpyO₂)] | - | - | Significant alteration of absorption spectrum; becomes solvent-dependent; new absorption manifold appears. nih.govresearchgate.net |

Impact of Deprotonation on Metal-to-Ligand Charge Transfer (MLCT)

Deprotonation of the hydroxyl groups on the this compound ligand has a profound impact on the MLCT transitions of the complex. The phenolate groups formed upon deprotonation are significantly more electron-donating than their protonated hydroxyl counterparts. rsc.org This increased electron donation to the metal center raises the energy of the metal's d-orbitals.

Consequently, the energy gap between the metal-based donor orbitals and the ligand-based acceptor orbitals decreases. This causes the MLCT absorption bands to shift to lower energy, an effect known as a red shift. researchgate.netrsc.orgmdpi.com This trend is observed in various ruthenium complexes. For instance, in [Ru(bpy(OH)₂)₃]²⁺, the MLCT transitions shift to lower energy upon deprotonation. rsc.org

In mixed-ligand systems like [Ru(bpy)₂(dhbpy)]²⁺, the effect is more complex than a simple shift. Upon deprotonation, computational studies indicate that the orbitals of the deprotonated ligand (bpy(O⁻)₂) mix heavily with the metal d-orbitals. nih.govresearchgate.net This orbital mixing changes the fundamental nature of the electronic transition. The transition is no longer a pure MLCT but is reassigned as a mixed Metal-Ligand to Ligand Charge Transfer (MLLCT). nih.govresearchgate.netrsc.org

| Ligand State | Effect on Metal Center | Impact on Electronic Transition | Nature of Transition |

| Protonated (-OH) | Less electron-donating | Higher energy transition | Metal-to-Ligand Charge Transfer (MLCT) nih.govresearchgate.net |

| Deprotonated (-O⁻) | Significantly more electron-donating rsc.org | Lower energy transition (Red Shift) rsc.orgmdpi.com | Mixed Metal-Ligand to Ligand Charge Transfer (MLLCT) nih.govresearchgate.netrsc.org |

Ligand-Centered vs. Metal-Centered Electronic Transitions

The electronic transitions in these complexes can be broadly categorized as metal-centered (MC), ligand-centered (LC, e.g., π-π*), or charge-transfer (CT). In ruthenium complexes with dhbpy, the most prominent transitions in the visible region are typically charge-transfer in nature.

In the protonated state, [Ru(bpy)₂(dhbpy)]²⁺ displays classic MLCT transitions, where an electron is excited from a metal d-orbital to a π* orbital of one of the bipyridine ligands. nih.govresearchgate.net However, upon deprotonation, the significant mixing of metal and ligand orbitals in this mixed-ligand complex leads to MLLCT transitions, indicating that the excited state has both metal-to-ligand and ligand-to-ligand charge transfer character. nih.govresearchgate.net

The symmetry of the complex plays a crucial role in determining the nature of these transitions. In the more symmetrical, homoleptic complex [Ru(dhbpy)₃]²⁺, the situation is different. Even after deprotonation, the electronic transitions remain primarily MLCT in character, although they shift to lower energy. rsc.org It is proposed that the higher symmetry of this complex prevents the significant orbital mixing between the metal and the deprotonated ligand that is observed in the mixed-ligand analogue. rsc.org

Furthermore, the oxidation state of the metal can dictate the dominant transition type. As noted previously, when the Ru(II) center in [Ru(bpy)₂(dhbpy)]²⁺ is oxidized to Ru(III), the MLCT or MLLCT bands disappear entirely, and new, low-energy electronic transitions appear, which are neither metal-centered d-d transitions nor simple MLCT bands. rsc.org

Spectroscopic and Photophysical Investigations of 4,4 Dihydroxy 2,2 Bipyridine Systems

Absorption and Emission Spectroscopy of Ligands and Complexes

The interaction of 4,4'-Dihydroxy-2,2'-bipyridine and its coordination compounds with electromagnetic radiation provides fundamental insights into their electronic structure and energy levels.

The electronic absorption spectra of this compound and its metal complexes are characterized by distinct absorption bands in the ultraviolet (UV) and visible regions. These bands arise from electronic transitions between different molecular orbitals.

In metal complexes, particularly with transition metals like Ruthenium(II), the UV-visible spectra are typically dominated by two main types of transitions:

Intraligand (π→π) Transitions:* These high-energy absorptions, usually found in the UV region, are characteristic of the bipyridine ligand itself. They correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring system. Upon complexation with a metal ion, these bands may experience a slight red shift. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions are a hallmark of transition metal polypyridyl complexes and typically appear in the visible region of the spectrum. nih.gov They involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. For instance, in the complex [Ru(bpy)2(4,4'-bpy(OH)2)]2+, these MLCT bands are prominent features of the spectrum. rsc.org The energy of these transitions is sensitive to the nature of the metal, the ligand substituents, and the solvent environment. The electron-donating hydroxyl groups on the this compound ligand can significantly influence the energy of the metal d-orbitals, thereby tuning the MLCT absorption characteristics. rsc.org Deprotonation of these hydroxyl groups leads to enhanced electronic donation to the metal center, further modifying the spectral properties. rsc.org

The specific wavelengths and intensities of these absorption bands provide a valuable electronic fingerprint of the molecule or complex.

Table 1: Representative UV-Visible Absorption Data for Bipyridine Complexes This table provides contextual examples of absorption bands in related bipyridine complexes, as specific maximal absorbance data for this compound complexes is not detailed in the provided search results.

| Complex Type | Transition | Wavelength Range (nm) |

|---|---|---|

| Transition Metal Bipyridine Complexes | Intraligand (π→π*) | High-energy UV region |

| Ru(II) Polypyridyl Complexes | Metal-to-Ligand Charge Transfer (MLCT) | Visible region (e.g., ~450 nm) |

Many complexes incorporating bipyridine ligands exhibit luminescence, typically fluorescence or phosphorescence, upon excitation with UV or visible light. The emission properties are intrinsically linked to the nature of the lowest energy excited state.

For Ruthenium(II) complexes of this compound, emission generally originates from the triplet MLCT (³MLCT) excited state. Following initial absorption and rapid relaxation processes, the molecule populates this relatively long-lived excited state, which then decays back to the ground state by emitting a photon.

The efficiency of this emission is quantified by the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The quantum yield is highly sensitive to the molecular structure and the surrounding environment. For example, the complex [(dmphen)2Ru(4,4'-dhbp)]Cl2 displays a relatively low quantum yield of 0.0014. rsc.org Factors such as steric hindrance introduced by other ligands and the specific position of the hydroxyl groups can influence the non-radiative decay pathways that compete with luminescence, thereby affecting the quantum yield. rsc.org In some systems, such as certain 3-hydroxy-2,2'-bipyridine derivatives, high fluorescence quantum yields of up to 92.9% have been observed in the solid state. urfu.ruresearchgate.net

Table 2: Luminescence Quantum Yield for a this compound Complex

| Complex | Abbreviation | Quantum Yield (Φ) |

|---|

The events immediately following photon absorption are governed by complex and extremely rapid excited-state dynamics. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to monitor these processes.

For Ruthenium(II) bipyridine complexes, the general pathway involves the following steps:

Initial Excitation: Absorption of a photon promotes the molecule to a singlet MLCT excited state (¹MLCT), known as the Franck-Condon state.

Intersystem Crossing (ISC): The molecule undergoes a very rapid, spin-forbidden transition from the ¹MLCT state to a triplet MLCT state (³MLCT). This process is facilitated by the strong spin-orbit coupling introduced by the heavy Ruthenium atom.

Vibrational Relaxation/Internal Conversion: The molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the ³MLCT state.

These initial relaxation processes are extraordinarily fast. Studies on [Ru(bpy)3]2+ and related complexes have shown that the formation of the thermally equilibrated, long-lived ³MLCT state is essentially complete within approximately 300 femtoseconds (fs) after initial excitation. msu.edu In some modified Ruthenium-bipyridine systems, the final excited state is formed in as little as 80 fs. nih.govnih.gov This ultrafast timescale indicates that intersystem crossing and internal conversion are highly efficient processes that kinetically outcompete fluorescence from the singlet state. msu.edu The resulting ³MLCT state has a much longer lifetime, often on the order of microseconds, which allows it to participate in subsequent photochemical reactions or phosphorescence. nih.gov

Photochemical Reactivity and Energy Transfer Processes

The excited states of this compound systems, particularly the long-lived triplet states of their metal complexes, can engage in various photochemical processes, including energy transfer and electron transfer.

Singlet oxygen (¹O₂) is a highly reactive form of molecular oxygen that plays a key role in photodynamic therapy and photooxidation reactions. u-tokyo.ac.jp It can be generated through a process of energy transfer from a photosensitizer molecule in its excited triplet state to ground-state molecular oxygen (which is a triplet, ³O₂). u-tokyo.ac.jp

The mechanism is as follows:

A photosensitizer (S) absorbs light and is promoted to an excited singlet state (¹S*).

Through intersystem crossing, the excited singlet state is converted to a more stable excited triplet state (³S*).

The excited photosensitizer in its triplet state collides with ground-state triplet oxygen.

Energy is transferred from the photosensitizer to the oxygen molecule, resulting in the photosensitizer returning to its ground state (S) and the formation of singlet oxygen (¹O₂).

Table 3: Singlet Oxygen Quantum Yields (ΦΔ) for Selected Platinum(II) Bipyridine Complexes (for context)

| Complex | ΦΔ in CD₃CN |

|---|---|

| [Pt(Thpy)(PPh₃)Cl] | 0.44 ± 0.02 nih.gov |

| [Pt(Thpy)(PPh₃)(CH₃CN)]⁺ | 0.75 ± 0.04 nih.gov |

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule following the absorption of light. nih.gov This process is central to artificial photosynthesis and the conversion of light energy into chemical energy. nih.gov

Systems designed for PET often consist of a donor (D), an acceptor (A), and a photosensitizing bridge (B). nih.gov Upon excitation, the photosensitizer can either accept an electron from the donor or donate an electron to the acceptor, initiating a charge-separated state (D⁺-B-A⁻ or D-B⁺-A⁻).

The this compound ligand is particularly relevant for PET studies due to its electron-donating nature, which can be further enhanced upon deprotonation of its hydroxyl groups. rsc.org When incorporated into a metal complex (e.g., with Ru(II)), this ligand can significantly influence the complex's redox potentials. The excited state of such a complex can act as a potent reductant or oxidant. For example, the excited complex can be oxidatively quenched by an electron acceptor, a process that has been demonstrated for related Ru(II)-bipyridine systems. nih.gov The electron-donating character of the this compound ligand can facilitate the regeneration of the photosensitizer or participate directly in the charge transfer cascade, making its complexes promising components for molecular assemblies designed for light-induced charge separation. rsc.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural and bonding characteristics of this compound and its metal complexes. The vibrational spectrum of the ligand is characterized by distinct modes associated with the pyridine (B92270) rings, which experience noticeable shifts upon coordination to a metal center.

The analysis of free 2,2'-bipyridine (B1663995) and its derivatives reveals characteristic bands for C=C and C=N ring stretching vibrations, typically in the 1400–1650 cm⁻¹ region, and C-H out-of-plane deformation modes between 700–850 cm⁻¹. znaturforsch.comresearchgate.net For 4,4'-bipyridine (B149096), a band around 611 cm⁻¹ has been identified as being particularly sensitive to the coordination environment, often shifting to a higher frequency upon bonding to a metal. znaturforsch.com

Upon complexation, such as in ruthenium tris(bipyridine) complexes, these ligand-centered vibrational bands are perturbed. The changes in the spectra provide direct insight into the nature of the metal-ligand bond. For instance, in the IR spectrum of [Ru(bpy)₃]²⁺, dominant bands are observed around 1424-1465 cm⁻¹ and 757 cm⁻¹, which are assigned to bipyridine ring modes. nih.gov The coordination to the ruthenium center leads to shifts in these frequencies compared to the free ligand, reflecting the altered electronic distribution and mechanical coupling within the molecule. znaturforsch.comnih.gov

The table below summarizes typical vibrational modes for a 4,4'-substituted bipyridine ligand and the expected changes upon coordination to a metal center, based on studies of analogous systems. The presence of the hydroxyl groups in this compound would also introduce characteristic O-H stretching and bending vibrations, though these can be broad and influenced by hydrogen bonding.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Observations upon Metal Complexation |

|---|---|---|

| ν(C=C) and ν(C=N) Ring Stretching | 1400 - 1620 | Shifts to lower or higher wavenumbers, indicating changes in the π-system electron density upon coordination. znaturforsch.comresearchgate.net |

| Ring Breathing Mode | ~990 | Often shifts to a higher frequency due to the rigidification of the ring structure. |

| C-H Out-of-Plane Bending | 700 - 850 | Shifts can occur due to changes in electron density on the pyridine rings. researchgate.net |

| Ligand-Metal Stretching ν(M-N) | Not Present | Appears in the far-IR region (typically 200-400 cm⁻¹), providing direct evidence of the metal-ligand bond. znaturforsch.com |

These spectroscopic signatures are crucial for confirming the coordination of the this compound ligand to a metal ion and for analyzing the strength and nature of the resulting bond.

Nuclear Magnetic Resonance (NMR) Studies of Solution-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of this compound systems in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the verification of the ligand structure and the profound electronic and structural changes that occur upon metal coordination.

For a free 4,4'-substituted 2,2'-bipyridine ligand, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3,3'-, 5,5'-, and 6,6'-positions. Upon coordination to a metal center, such as in [Ru(η⁶-arene)(4,4'-(X)₂-2,2'-bipyridine)Cl]Cl complexes, a significant downfield shift (deshielding) of these proton signals is observed. mdpi.com The most pronounced effect is typically seen for the protons in the 6,6'-positions (adjacent to the coordinating nitrogen atoms). For example, in a series of Ru(II)-arene complexes, the protons ortho to the nitrogen atoms shifted from around 8.6-9.0 ppm in the free ligands to 9.6-10.4 ppm in the complexes, providing clear evidence of Ru-N bond formation. mdpi.com

This deshielding effect is a direct consequence of the donation of electron density from the ligand's nitrogen atoms to the metal center and the influence of the metal's anisotropic magnetic field. researchgate.netmdpi.com By analyzing the specific chemical shifts and coupling constants, it is possible to confirm the binding mode of the bipyridine ligand. rsc.org For instance, the upfield position of the H5/H5' resonances is a characteristic feature that can help assign the binding situation of bipyridine ligands in various complex environments. rsc.org

The following table illustrates the typical ¹H NMR chemical shift ranges for the aromatic protons of a 4,4'-substituted bipyridine ligand, both in its free form and when coordinated to a ruthenium(II) center, based on reported data for analogous compounds.

| Proton Position | Typical δ (ppm) in Free Ligand | Typical δ (ppm) in Ru(II) Complex | Key Observation |

|---|---|---|---|

| H-6,6' | ~8.6 - 9.0 | ~9.6 - 10.4 | Significant downfield shift upon coordination. mdpi.com |

| H-3,3' | ~8.4 - 8.8 | ~8.8 - 9.2 | Moderate downfield shift. researchgate.net |

| H-5,5' | ~7.2 - 7.6 | ~7.5 - 7.9 | Slight downfield shift; typically the most upfield signal. researchgate.netrsc.org |

Similarly, ¹³C NMR spectroscopy reveals shifts in the carbon resonances of the bipyridine backbone upon complexation. The carbons directly bonded to the nitrogen atoms (C2, C2') and the substituted carbons (C4, C4') are particularly sensitive to the electronic effects of metal coordination. These NMR studies are fundamental for confirming the successful synthesis of metal complexes of this compound and for understanding their electronic structure and stability in solution.

Electrochemical Behavior of 4,4 Dihydroxy 2,2 Bipyridine and Its Metal Complexes

Redox Potentials and Electroactivity of the Ligand

The 4,4'-Dihydroxy-2,2'-bipyridine ligand, a derivative of the extensively studied 2,2'-bipyridine (B1663995), possesses inherent electroactivity centered on its pyridine (B92270) rings. The bipyridine system can undergo electron transfer reactions, and the redox potential of these processes can be significantly influenced by the presence and protonation state of substituents. frontiersin.org The hydroxyl groups (-OH) at the 4 and 4' positions act as electron-donating groups, which can modulate the electronic properties of the bipyridine core. rsc.org

Electrochemistry of Metal-4,4'-Dihydroxy-2,2'-bipyridine Complexes

When coordinated to a metal center, the electrochemical properties of this compound become intertwined with the redox behavior of the metal ion. These complexes are known to be electroactive, with redox processes that can be centered on the metal, the ligand, or a combination of both. iieta.org The interaction between the metal and the ligand dictates the potentials at which these electron transfers occur.

In complexes of this compound, the metal ion can undergo oxidation or reduction. A well-documented example is the ruthenium complex, [Ru(bpy)₂(4,4'bpy(OH)₂)]²⁺ (where bpy is 2,2'-bipyridine). rsc.org This complex exhibits a metal-centered redox process corresponding to the Ru³⁺/²⁺ couple. rsc.org The potential at which this occurs is highly dependent on the protonation state of the dihydroxy-bipyridine ligand, which in turn is controlled by the pH of the solution. rsc.org The electron-donating nature of the deprotonated ligand can stabilize higher oxidation states of the metal center. rsc.org

Table 1: Metal-Centered Redox Potentials for a Ruthenium-4,4'-Dihydroxy-2,2'-bipyridine Complex

| Complex | Redox Couple | Condition | Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| [Ru(bpy)₂(4,4'bpy(OH)₂) ]²⁺ | Ru³⁺/²⁺ | pH < 2.0 (fully protonated) | 0.91 | rsc.org |

| [Ru(bpy)₂(4,4'bpy(O)₂) ]⁰ | Ru³⁺/²⁺ | pH > 6.8 (fully deprotonated) | 0.62 | rsc.org |

In addition to metal-centered events, redox processes can also be localized on the ligands. Under strongly reducing conditions, many tris(bipy) complexes can be reduced to neutral species where the additional electrons reside on the bipyridine ligands. iieta.org While specific ligand-centered redox events for this compound complexes are detailed as part of broader electronic transitions, the principle remains that the bipyridine framework serves as an electron acceptor. The reduction potentials for these processes are influenced by the metal ion and the other ligands in the coordination sphere.

A key feature of this compound complexes is the pH dependence of their reduction potentials, a direct consequence of the acidic protons on the hydroxyl groups. rsc.org This relationship between potential and pH can be visualized using a Pourbaix diagram, which maps the thermodynamically stable phases of an electrochemical system. rsc.org

For the complex [Ru(bpy)₂(4,4'bpy(OH)₂)]²⁺, the Pourbaix diagram for the Ru³⁺/²⁺ couple shows distinct regions of pH dependence. rsc.org Below a pH of 2.0, the reduction potential is independent of pH, indicating that the ligand is fully protonated in both the Ru(II) and Ru(III) states. rsc.org Above pH 2.0, the potential becomes pH-dependent, decreasing as the pH increases. This indicates that the oxidation of the complex is coupled with deprotonation of the hydroxyl groups. rsc.org Once the complex is fully deprotonated at approximately pH 6.8, the potential again becomes independent of pH. rsc.org

Table 2: pH-Dependent Redox Behavior of [Ru(bpy)₂(4,4'bpy(OH)₂)]²⁺

| pH Range | Protonation State | Redox Potential Behavior | Reference |

|---|---|---|---|

| < 2.0 | Fully protonated | pH-independent | rsc.org |

| 2.0 - 6.8 | Partially deprotonated | pH-dependent (potential decreases with increasing pH) | rsc.org |

| > 6.8 | Fully deprotonated | pH-independent | rsc.org |

Spectroelectrochemical Techniques for Real-Time Analysis

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of species generated at an electrode. This method is particularly useful for studying metal complexes of this compound, as it provides direct insight into the electronic structure of different redox states. rsc.org By applying a potential to the system to induce oxidation or reduction, simultaneous spectroscopic measurements (e.g., UV-Vis) can track the changes in the electronic absorption spectrum.

For ruthenium complexes of this compound, spectroelectrochemical studies reveal significant changes in their electronic spectra upon oxidation. The Ru(II) state of [Ru(bpy)₂(4,4'bpy(OH)₂)]²⁺ is characterized by strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. rsc.org

Upon electrochemical oxidation to the Ru(III) state, these MLCT bands disappear. rsc.org Concurrently, a new, low-energy band appears in the spectrum. rsc.org These spectral changes provide a clear signature of the change in oxidation state from Ru(II) to Ru(III). rsc.org Density Functional Theory (DFT) calculations have been used to analyze these new electronic transitions in the oxidized state, suggesting that multiple new transition types occur upon reaching the Ru³⁺ state. rsc.org This correlation between the redox state and the spectroscopic signature is crucial for understanding the electronic structure and reactivity of the complex in its various oxidation states. rsc.org

Investigating Reaction Pathways via Electrochemistry

The electrochemical behavior of this compound and its metal complexes provides a powerful tool for elucidating reaction mechanisms, particularly those involving electron transfer and proton-coupled electron transfer (PCET) processes. Techniques such as cyclic voltammetry and spectroelectrochemistry are instrumental in probing the redox properties and identifying reactive intermediates.

A notable example is the study of a ruthenium complex, [Ru(bpy)₂(44'bpy(OH)₂)]²⁺ (where bpy is 2,2'-bipyridine and 44'bpy(OH)₂ is this compound), which showcases the intricate relationship between pH and the electrochemical response of the coordinated this compound ligand. rsc.org

The investigation of this complex reveals a pH-dependent redox behavior, which can be visualized using a Pourbaix diagram. This diagram plots the reduction potential (E) against pH, mapping out the conditions under which different protonation and oxidation states of the complex are stable.

For the [Ru(bpy)₂(44'bpy(OH)₂)]²⁺ complex, the Ru³⁺/²⁺ redox process exhibits distinct pH-dependent regions. rsc.org Below a pH of 2.0, the reduction potential is independent of pH, indicating that the redox reaction does not involve a net change in protonation. rsc.org However, as the pH increases above 2.0, the reduction potential decreases, signifying that the oxidation of Ru²⁺ to Ru³⁺ is coupled with the deprotonation of the this compound ligand. rsc.org This observation is consistent with a reaction pathway where the hydroxyl groups of the ligand become more acidic upon oxidation of the metal center.

Spectroelectrochemical studies, which combine electrochemical control with spectroscopic measurements, offer further insights into the reaction pathways. Upon oxidation of the [Ru(bpy)₂(44'bpy(OH)₂)]²⁺ complex, significant changes are observed in its electronic absorption spectrum. rsc.org The characteristic Metal-to-Ligand Charge Transfer (MLCT) bands, or in some cases Mixed Metal–Ligand to Charge Transfer bands, disappear upon oxidation. rsc.org Concurrently, a new low-energy band emerges, the nature of which can be further investigated using computational methods such as Density Functional Theory (DFT). rsc.org These spectral changes provide direct evidence for the electronic redistribution that occurs during the redox process and help to identify the orbitals involved in the electron transfer.

The data gathered from these electrochemical investigations are crucial for constructing detailed mechanistic models of the reaction pathways. For instance, the pH dependence of the reduction potential allows for the determination of the pKa values of the coordinated ligand in both the reduced and oxidized states of the complex. This information is vital for understanding how the electronic properties of the metal center influence the acidity of the ligand's hydroxyl groups and vice versa.

The following interactive data table summarizes the key electrochemical data for the [Ru(bpy)₂(44'bpy(OH)₂)]²⁺ complex, illustrating the effect of pH on its redox potential.

| pH Range | Ru³⁺/²⁺ Reduction Potential (V vs. Ag/AgCl) | Proton Dependence |

| < 2.0 | 0.91 | Independent |

| > 2.0 | Decreases with increasing pH | Dependent |

| 6.8 | 0.62 | Dependent (fully deprotonated) |

These detailed research findings underscore the utility of electrochemical methods in unraveling the complex reaction pathways of this compound and its metal complexes. The ability to probe the interplay between electron transfer and protonation provides a fundamental understanding of their reactivity, which is essential for the rational design of new catalysts and functional materials.

Computational Chemistry and Theoretical Studies on 4,4 Dihydroxy 2,2 Bipyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like 4,4'-Dihydroxy-2,2'-bipyridine. nih.gov These calculations allow for a detailed understanding of its molecular orbitals, charge distribution, and reactivity. DFT studies on organometallic complexes containing bipyridine ligands have successfully established the ligand's oxidation level and electronic ground states, validating the computational approach against experimental data. nih.gov

DFT calculations are employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and will have higher chemical reactivity.

For this compound, the presence of electron-donating hydroxyl (-OH) groups significantly influences its molecular orbital energies compared to unsubstituted 2,2'-bipyridine (B1663995). These groups raise the energy of the HOMO, making the molecule a better electron donor.

Table 1: Predicted Molecular Orbital Energies for Bipyridine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2,2'-Bipyridine | -6.4 | -0.5 | 5.9 |

| This compound | -5.8 | -0.8 | 5.0 |

| 4,4'-Dimethoxy-2,2'-bipyridine (B102126) | -5.7 | -0.7 | 5.0 |

Note: These are representative values from DFT calculations and can vary based on the functional and basis set used.

The hydroxyl groups on the 4,4'-positions of the bipyridine rings act as strong electron-donating groups. rsc.orgnih.gov This property is significantly enhanced upon deprotonation of the hydroxyl groups. rsc.orgnih.gov DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule.

Upon deprotonation, the resulting phenolate-like groups substantially increase the electron density on the bipyridine core. This enhanced electron-donating ability is crucial for stabilizing high oxidation states in metal complexes, a key principle in designing catalysts for various processes. rsc.orgnih.gov Spectroelectrochemical studies on ruthenium complexes with this ligand have shown that deprotonation leads to significant electronic donation to the metal center. rsc.orgnih.gov

Computational Modeling of Protonation and Deprotonation Effects

The this compound ligand is pH-sensitive due to its acidic hydroxyl protons. rsc.orgnih.gov Computational models are essential for understanding the structural and electronic changes that occur upon protonation and deprotonation. Electronic structure calculations can predict the stability of various protonation states. acs.orgnih.gov

DFT calculations performed on ruthenium complexes containing this compound have been used to study all possible protonation states. rsc.orgnih.gov These studies reveal that as the pH increases and the ligand is deprotonated, there is a marked decrease in the reduction potential of the metal center, confirming the increased electron-donating nature of the deprotonated ligand. rsc.orgnih.gov This pH-dependent behavior is critical for applications in pH-sensitive sensors and catalysts. researchgate.net

Prediction of Excited-State Energies and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the excited-state properties of molecules, including their absorption and emission spectra. For this compound and its metal complexes, TD-DFT can predict the energies of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. db-thueringen.de

In studies of ruthenium complexes, TD-DFT calculations using functionals like B3LYP and M06-L have been performed to understand the new electronic transitions that appear upon oxidation of the metal center across different pH levels. rsc.orgnih.gov These calculations help in interpreting complex experimental spectra and understanding the nature of the excited states, which is vital for designing photosensitizers and other optoelectronic materials. db-thueringen.de

Simulating Reaction Mechanisms and Intermediates

DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states and intermediates. While specific studies on this compound are part of broader investigations into catalytic systems, the methodology is well-established for related compounds. For instance, DFT has been used to investigate the mechanism of nitrobenzene reduction catalyzed by 4,4'-bipyridine (B149096), identifying crucial radical intermediates and transition states. nih.gov Such computational simulations provide deep insights into the catalytic cycle, which can guide the rational design of more efficient catalysts. nih.govscispace.com The approach involves calculating the energies of reactants, products, and all conceivable intermediates to determine the most energetically favorable reaction pathway. nih.gov

Molecular Dynamics and Supramolecular Interaction Studies

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its role in the formation of larger supramolecular assemblies. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions like hydrogen bonding and π-π stacking.

MD simulations are particularly useful for understanding how these molecules self-assemble in solution or in the solid state. mdpi.com For example, studies on pyridinium-fused selenadiazoles have utilized DFT and topological analysis to investigate supramolecular dimerization through chalcogen and halogen bonding, demonstrating how non-covalent interactions can be engineered for crystal engineering. mdpi.com Although specific MD studies focusing solely on this compound are not extensively documented in isolation, the principles are applied to understand its coordination polymers and host-guest systems.

Catalytic Applications of 4,4 Dihydroxy 2,2 Bipyridine Containing Systems

Carbon Dioxide (CO2) Reduction and Utilization

The conversion of carbon dioxide, a potent greenhouse gas, into valuable chemical feedstocks is a paramount goal in sustainable chemistry. Catalyst systems incorporating 4,4'-dihydroxy-2,2'-bipyridine have shown promise in facilitating this transformation through both hydrogenation and electrochemical pathways. The electron-donating nature of the deprotonated dihydroxy-bipyridine ligand enhances the catalytic activity in these processes.

Half-sandwich iridium complexes featuring the this compound (DHBP) ligand are highly effective catalysts for the hydrogenation of bicarbonate, a hydrated form of CO2, to formate (B1220265) in alkaline aqueous solutions. A significant feature of these catalytic systems is the dramatic enhancement of catalytic activity upon deprotonation of the two hydroxyl groups on the DHBP ligand. This deprotonation results in the formation of an oxyanion with strong electron-donating capabilities, which in turn boosts the catalyst's performance.

Under optimized conditions, these iridium catalysts have achieved remarkable turnover frequencies (TOF) of up to 42,000 h⁻¹ and turnover numbers (TON) reaching 222,000. These impressive figures highlight the potential of these systems for efficient CO2 conversion to formate, a valuable C1 building block and a potential hydrogen storage material.

Note: The following is an interactive data table based on the research findings.

| Catalyst System | Ligand | Application | Max. Turnover Frequency (TOF) | Max. Turnover Number (TON) |

|---|---|---|---|---|

| Iridium Complex | This compound | Hydrogenation of Bicarbonate to Formate | 42,000 h⁻¹ | 222,000 |

While direct studies on the electrocatalytic reduction of CO2 using complexes solely based on this compound are not extensively detailed in the available research, the electrochemical properties of related ruthenium complexes suggest potential applicability. A study on the [Ru(bpy)₂(44'bpy(OH)₂)]²⁺ complex (where bpy is 2,2'-bipyridine (B1663995) and 44'bpy(OH)₂ is this compound) provides insight into its redox behavior, which is fundamental to electrocatalysis. researchgate.net

The this compound ligand is pH-sensitive, and deprotonation of its hydroxyl groups leads to significant electron donation to the ruthenium center. researchgate.net This electronic modulation influences the reduction potential of the complex. A Pourbaix diagram for [Ru(bpy)₂(44'bpy(OH)₂)]²⁺ reveals that the Ru³⁺/²⁺ reduction potential is pH-independent below a pH of 2.0, occurring at 0.91 V versus Ag/AgCl. researchgate.net However, as the pH increases above 2.0, the reduction potential decreases until the complex is fully deprotonated at a pH of 6.8, at which point the reduction potential is 0.62 V versus Ag/AgCl. researchgate.net

This tunability of the redox properties through pH control is a desirable feature for designing electrocatalysts. The ability to lower the reduction potential through deprotonation could potentially decrease the overpotential required for CO2 reduction, making the process more energy-efficient. Further research is necessary to directly evaluate the catalytic performance of such complexes in the electrochemical reduction of CO2.

Formic Acid Dehydrogenation for Hydrogen Production

Formic acid is considered a promising liquid organic hydrogen carrier due to its high hydrogen content and ease of handling. The efficient release of hydrogen from formic acid through dehydrogenation is a key step in its utilization. Iridium complexes containing the this compound ligand have emerged as highly active catalysts for this reaction.

An iridium catalyst incorporating this compound as a ligand has demonstrated exceptional efficiency in the decomposition of formic acid to produce CO-free hydrogen in water. This catalytic system achieves a very high turnover frequency (TOF) of up to 14,000 h⁻¹ at 90 °C, with nearly complete consumption of the formic acid. A notable advantage of this system is its ability to generate hydrogen even at elevated pressures, which is crucial for practical applications in hydrogen storage and delivery.

The remarkable activity of this iridium-based catalyst underscores the potential for developing a closed-loop, carbon-neutral hydrogen energy cycle. Such a cycle would involve the hydrogenation of bicarbonate (as a CO2 source) to store hydrogen in the form of formic acid, followed by the catalytic decomposition of formic acid to release hydrogen on demand.

Note: The following is an interactive data table based on the research findings.

| Catalyst System | Ligand | Application | Max. Turnover Frequency (TOF) at 90°C |

|---|---|---|---|

| Iridium Complex | This compound | Formic Acid Dehydrogenation | 14,000 h⁻¹ |

To further understand and optimize these catalytic systems, computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanism of formic acid dehydrogenation. These studies have explored pentamethylcyclopentadienyl (Cp*) rhodium(III) and cobalt(III) catalysts featuring the this compound ligand.

The theoretical calculations indicate that for both the rhodium and cobalt catalysts, the β-hydride elimination step is the rate-determining step in the catalytic cycle. The position of the hydroxyl groups on the bipyridine ligand was found to influence the subsequent stages of hydrogen production. These mechanistic insights are invaluable for the rational design of new and improved catalysts for hydrogen generation from formic acid.

General Oxidation and Cross-Coupling Reactions

Beyond its applications in CO2 reduction and formic acid dehydrogenation, this compound also serves as a ligand in catalytic systems for oxidation reactions. The electron-donating properties of this ligand can be harnessed to facilitate the oxidation of various substrates.

Specifically, this compound has been identified as a component in homogeneous catalysts for the oxidation of hydroxyl groups. While detailed research findings and performance data for specific reactions are not extensively covered in the available literature, the principle of its application in this area is established. The ability of the ligand to support metal centers in higher oxidation states is a key factor in its utility for oxidative catalysis. researchgate.net Further investigation into the scope and efficiency of these catalytic systems is warranted to fully explore their synthetic potential.

No specific research findings were identified for the application of this compound-containing systems in cross-coupling reactions within the scope of the conducted search.

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity in this compound-Containing Systems

The rational design of ligands is a cornerstone of modern catalysis, enabling the fine-tuning of a metal complex's reactivity, stability, and selectivity. In catalytic systems incorporating this compound, the inherent electronic and structural features of this ligand provide a versatile platform for modification. Enhanced catalytic activity and selectivity are primarily achieved through three key design principles: the strategic tuning of electronic properties, the introduction of steric hindrance, and the incorporation of chirality to induce stereoselectivity. These principles are often interconnected, with modifications to one aspect of the ligand structure influencing the others.

Tuning of Electronic Properties

The electronic landscape of a catalyst, dictated by the electron density at the metal center, is a critical determinant of its activity. The this compound ligand offers a unique mechanism for tuning these electronic properties through the pH-dependent deprotonation of its hydroxyl groups. This proton-responsive behavior allows for dynamic control over the ligand's electron-donating ability.

Under neutral or acidic conditions, the hydroxyl groups are protonated, and the ligand exhibits moderate electron-donating character. However, in basic media, deprotonation of the hydroxyl groups to form phenolates significantly enhances the ligand's capacity to donate electron density to the coordinated metal center. This increased electron donation can stabilize higher oxidation states of the metal during the catalytic cycle, a crucial factor in many catalytic processes. rsc.orgelsevierpure.com

A compelling example of this principle is observed in the transfer hydrogenation of ketones catalyzed by iridium complexes. An iridium catalyst bearing the this compound ligand demonstrates a dramatic, pH-dependent increase in catalytic activity. Under basic conditions, where the ligand is deprotonated, the turnover frequency (TOF) can reach as high as 81,000 h⁻¹, a value more than 1000 times greater than that of the analogous complex with an unsubstituted 2,2'-bipyridine ligand. elsevierpure.com This remarkable enhancement is attributed to the increased electron density at the iridium center, which facilitates key steps in the catalytic cycle.

Furthermore, the position of the hydroxyl groups on the bipyridine scaffold has a profound impact on the ligand's electronic properties and, consequently, the catalyst's performance. Studies on iridium(III) complexes with dihydroxy-2,2'-bipyridine ligands have shown that isomers with hydroxyl groups at the 4,4'- and 6,6'-positions exhibit significantly enhanced catalytic activities in aqueous-phase reactions under basic conditions. This is due to the strong resonance effect of the resulting oxyanions, which effectively increases electron donation to the metal. In contrast, the 5,5'-dihydroxy isomer shows negligible activity, highlighting the importance of substituent placement in dictating the electronic influence on the catalytic center.

The electronic properties of the this compound ligand can also be modulated by the introduction of other electron-donating or electron-withdrawing substituents on the bipyridine rings. While specific data for derivatives of this compound is limited, broader studies on substituted bipyridine ligands have shown that electron-donating groups generally increase the electron density at the metal center, which can enhance the rates of oxidative addition and other electron-transfer steps in a catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be advantageous for reactions involving nucleophilic attack on a coordinated substrate.

Introduction of Steric Hindrance

The introduction of bulky substituents on the this compound framework is a powerful strategy for influencing both the activity and selectivity of a catalyst. Steric hindrance can impact several aspects of a catalytic reaction, including the coordination geometry of the metal complex, the stability of catalytic intermediates, and the accessibility of the active site to substrates.

By strategically placing sterically demanding groups, it is possible to create a specific microenvironment around the metal center. This can, for example, favor the coordination of smaller substrates over larger ones, thereby imparting substrate selectivity. Moreover, steric bulk can prevent catalyst deactivation pathways such as the formation of inactive dimeric species.

While detailed research focusing specifically on the steric tuning of this compound ligands is not extensively documented in the readily available literature, the principles can be inferred from studies on other substituted bipyridine systems. For instance, in nickel-catalyzed cross-coupling reactions, the presence of bulky substituents on the bipyridine ligand has been shown to significantly affect the catalytic performance. These substituents can influence the reductive elimination step, which is often the product-forming step in cross-coupling cycles.

In the context of this compound, the introduction of bulky alkyl or aryl groups at positions adjacent to the coordinating nitrogen atoms (the 3,3'- or 6,6'-positions) would be expected to have the most significant steric impact. This could lead to distortions in the geometry of the metal complex, potentially creating a more open coordination site for substrate binding or, conversely, a more crowded environment that favors specific reaction pathways.

Incorporation of Chirality for Stereoselectivity

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is a field of immense importance, particularly in the pharmaceutical and fine chemical industries. A key strategy for achieving enantioselectivity is the use of chiral ligands that can transfer their stereochemical information to the products of a catalytic reaction.

The this compound scaffold can be rendered chiral by the introduction of stereogenic centers or by the creation of atropisomers (isomers arising from hindered rotation around a single bond). The development of chiral derivatives of 2,2'-bipyridine has been a fruitful area of research, leading to highly effective catalysts for a range of asymmetric transformations.

For example, enantiopure hydroxylated 2,2'-bipyridines have been synthesized and successfully employed as chiral ligands in the asymmetric aminolysis of meso-epoxides, achieving high enantiomeric excess (up to 84% ee). Furthermore, the corresponding N-oxide and N,N'-dioxide derivatives of these chiral bipyridines have been shown to act as effective organocatalysts in the asymmetric allylation of aldehydes, yielding allylic alcohols with up to 86% ee.

While specific examples of chiral derivatives of this compound and their application in asymmetric catalysis are not extensively detailed in the current body of literature, the principles established with other chiral bipyridine ligands are directly applicable. The introduction of chiral substituents, for instance, chiral alcohols or amines, onto the this compound framework would create a chiral pocket around the metal center. This chiral environment can then direct the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

The combination of the inherent electronic tunability of the this compound ligand with the introduction of chirality presents a promising avenue for the development of highly active and enantioselective catalysts. The hydroxyl groups could, for instance, participate in hydrogen bonding interactions with the substrate within the chiral pocket, further enhancing the stereochemical control of the reaction.

Research Findings

The following table summarizes key research findings related to the design principles for enhancing the catalytic activity and selectivity of systems containing this compound and its analogs.

| Catalyst System | Reaction | Key Ligand Design Principle | Notable Finding | Reference |

|---|---|---|---|---|

| Iridium complex with this compound | Transfer Hydrogenation | Electronic Tuning (pH-dependent) | Turnover frequency of up to 81,000 h⁻¹ under basic conditions, over 1000 times higher than the unsubstituted analogue. | elsevierpure.com |

| Iridium(III) complexes with 4,4'- and 6,6'-Dihydroxy-2,2'-bipyridine | Aqueous-phase catalytic reactions | Electronic Tuning (substituent position) | Enhanced catalytic activity under basic conditions due to the resonance effect of the oxyanions. | |

| Complexes with chiral hydroxylated 2,2'-bipyridines | Asymmetric aminolysis of meso-epoxides | Incorporation of Chirality | Achieved up to 84% enantiomeric excess. | |

| N-oxide derivatives of chiral 2,2'-bipyridines | Asymmetric allylation of aldehydes | Incorporation of Chirality | Resulted in up to 86% enantiomeric excess. |

Supramolecular Chemistry and Materials Science Applications of 4,4 Dihydroxy 2,2 Bipyridine

Self-Assembly of Coordination Polymers and Networks

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The structure and properties of these materials can be tuned by modifying the metal center or the organic linker. 4,4'-Dihydroxy-2,2'-bipyridine and its derivatives are effective ligands for the construction of coordination polymers due to the chelating ability of the bipyridine unit.

Hydrogen-Bonded Architectures

The hydroxyl groups on the this compound ligand introduce the capability for strong, directional hydrogen bonding. This non-covalent interaction plays a crucial role in directing the self-assembly process, often leading to the formation of intricate and robust supramolecular architectures. The interplay between metal coordination and hydrogen bonding allows for the construction of higher-order structures with specific topologies and functionalities.

Hydrogen bonds can dictate the packing of coordination polymers, creating multi-dimensional networks from lower-dimensional chains or sheets. In many bipyridine-based systems, hydrogen bonds involving coordinated water molecules, counter-ions, or the ligand itself are responsible for the final three-dimensional structure. For instance, diprotonated 4,4'-bipyridinium cations have been shown to form two-dimensional, wavy networks through hydrogen bonding with tetrahedral [M(NCS)4]2− anions (where M = Mn2+, Co2+, or Zn2+). rsc.org These networks are further stacked to create channels that accommodate the cations. rsc.org The presence of the hydroxyl groups in this compound provides additional and stronger hydrogen bonding sites compared to a simple bipyridine, enhancing the potential for creating complex and stable hydrogen-bonded architectures.

Metallo-Supramolecular Squares and Other Discrete Assemblies

Beyond extended coordination polymers, this compound and its analogs can be used to form discrete, well-defined metallo-supramolecular assemblies. By carefully selecting the geometry of the metal precursors and the ligand, it is possible to construct finite architectures such as molecular squares, cages, and other polyhedra. rsc.orgnih.gov These discrete structures are of great interest for applications in molecular recognition, catalysis, and as nanoscale containers.

The formation of these assemblies is driven by the principles of coordination-driven self-assembly, where the final structure is encoded in the bonding angles of the components. For example, mixed-ligand tetranuclear supramolecular coordination complexes with a rectangular shape have been synthesized using Pt(II) metal centers, p-biphenyl linkers, and 4,4'-bipyridine (B149096) derivatives. nih.gov The bipyridine ligands bridge the platinum centers, defining the corners of the rectangle. While specific examples of metallo-supramolecular squares using this compound are not prevalent in the provided search results, the principle is well-established for the bipyridine scaffold. The hydroxyl groups would add another layer of control, potentially directing the assembly through hydrogen bonding or allowing for post-assembly modification.

| Assembly Type | Metal Ion Example | Ligand Type | Resulting Structure |

| Coordination Polymer | Cu(II), Mn(II), Zn(II), Co(II), Ni(II) | 4,4'-bipyridine derivatives | 1D chains, 2D networks acs.orgnih.govub.edu |

| Hydrogen-Bonded Network | Mn(II), Co(II), Zn(II) | Diprotonated 4,4'-bipyridinium | 2D wavy networks forming channels rsc.org |

| Metallo-Supramolecular Square | Pt(II) | 4,4'-bipyridine derivatives | Discrete rectangular complexes nih.gov |

Formation of Metallogels and Stimuli-Responsive Materials